![molecular formula C12H21N3O8 B1211889 4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1211889.png)
4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartylglucosamine, also known as N-gamma-(2-Acetamido-2-deoxy-beta-D-gluco-pyranosyl)-L-asparagine, is a compound involved in the degradation of glycoproteins. It is a key intermediate in the lysosomal degradation pathway of glycoproteins, where it is hydrolyzed by the enzyme glycosylasparaginase.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartylglucosamine can be synthesized through enzymatic methods involving glycosylasparaginase. The enzyme hydrolyzes the N-glycosidic bond between the carbohydrate and protein moieties in glycoproteins, releasing aspartylglucosamine .
Industrial Production Methods
Industrial production of aspartylglucosamine typically involves recombinant DNA technology to produce glycosylasparaginase in large quantities. This enzyme is then used to catalyze the hydrolysis of glycoproteins to produce aspartylglucosamine .
Chemical Reactions Analysis
Types of Reactions
Aspartylglucosamine primarily undergoes hydrolysis reactions catalyzed by glycosylasparaginase. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
The hydrolysis of aspartylglucosamine is typically carried out using glycosylasparaginase under physiological conditions. Oxidation reactions may involve reagents such as hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed
The primary product of the hydrolysis of aspartylglucosamine is free asparagine and N-acetylglucosamine. Oxidation and reduction reactions can yield various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Aspartylglucosamine has several applications in scientific research:
Mechanism of Action
Aspartylglucosamine exerts its effects through its role as a substrate for glycosylasparaginase. The enzyme specifically hydrolyzes the N-glycosidic bond in aspartylglucosamine, leading to the release of asparagine and N-acetylglucosamine. This process is crucial for the proper degradation of glycoproteins in lysosomes .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A monosaccharide involved in the synthesis and degradation of glycoproteins.
Asparagine: An amino acid that is a component of aspartylglucosamine.
Glycosylasparaginase: The enzyme that hydrolyzes aspartylglucosamine.
Uniqueness
Aspartylglucosamine is unique due to its specific role in the lysosomal degradation pathway of glycoproteins. Its accumulation in lysosomes is a hallmark of aspartylglucosaminuria, making it a critical compound for studying this disease .
Properties
Molecular Formula |
C12H21N3O8 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
4-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22) |
InChI Key |
YTTRPBWEMMPYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Synonyms |
2-acetamido-1-(beta-L-aspartamido)-1,2-dideoxy-beta-D-glucose 2-acetamido-1-N-(4'-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine 4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine AADG acetylglucosaminylasparagine asparaginylglucosamine aspartylglucosamine aspartylglucosylamine aspartylglycosamine N(4)-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine N(4)-(2-acetamido-2-deoxyglucopyranosyl)asparagine N-(2-acetylamino)-2-deoxy-beta-D-glucopyranosyl-L-asparagine N-acetylglucosaminylasparagine N-ADGP-Asn |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



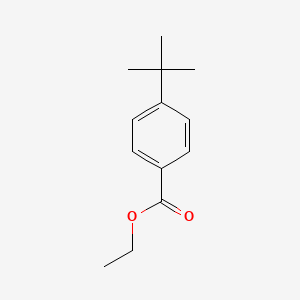
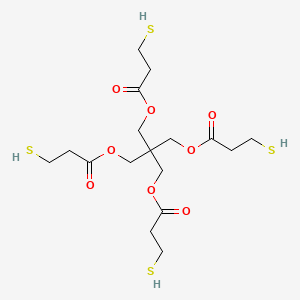
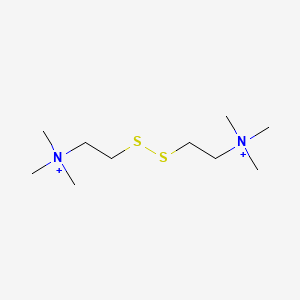
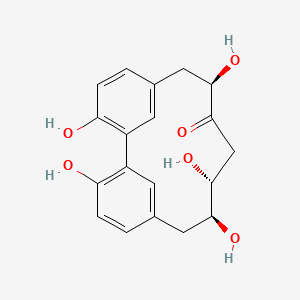

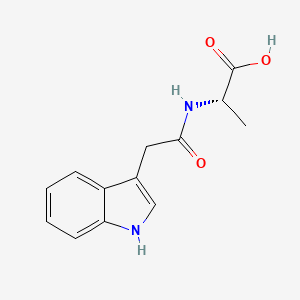
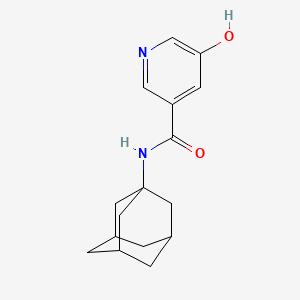

![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)

